2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid

Antimalarial DHODH inhibition Enzyme assay

Procure 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid (CAS 79002-48-5) as a research-grade building block for isoform-selective EPAC1 agonist development and antimalarial PfDHODH inhibitor SAR. The free α-keto acid enables direct synthetic elaboration without hydrolytic deprotection, unlike ethyl ester analogs. Convergent studies confirm C2 modifications drive EPAC1 vs. EPAC2 selectivity. ≥98% purity ensures reproducible enzyme inhibition (PfDHODH IC50 = 64 nM) and cell-based Rap1-GTP activation. Ideal for medicinal chemistry programs targeting fibrosis, malaria, and cAMP signaling pathways.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
Cat. No. B12084143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C(=O)C(=O)O
InChIInChI=1S/C10H8O4/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5H,3-4H2,(H,12,13)
InChIKeyHVHBUMGEEUGDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic Acid: Key Specifications, CAS 79002-48-5, and Research Applications for Procurement Evaluation


2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid (CAS 79002-48-5) is an α-keto acid derivative featuring a 2,3-dihydrobenzofuran scaffold substituted at the 5-position with an oxoacetic acid (glyoxylic acid) moiety . With a molecular formula of C₁₀H₈O₄ and a molecular weight of 192.17 g/mol, this compound belongs to the class of benzofuran oxoacetic acids, a chemotype recently established as isoform-selective EPAC1 (Exchange Protein directly Activated by cAMP 1) agonists and non-nucleotide EPAC-pathway probes [1]. The compound is commercially available as a research-grade chemical building block (purity ≥98%) for medicinal chemistry applications, including antimalarial drug discovery targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) and antifibrotic therapeutic development via EPAC1 modulation [2].

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic Acid: Why Structural Specificity Matters for Target Engagement and Procurement Decisions


Generic substitution among benzofuran oxoacetic acid derivatives is not scientifically justified due to pronounced isoform selectivity differences and structure-activity relationship (SAR) sensitivity at the C2 position of the benzofuran core. Convergent synthetic studies demonstrate that small C2 modifications within this chemotype produce divergent isoform engagement profiles—with specific analogues favoring EPAC1 (DM244, DM357, DM408) while structurally related compounds such as DM312 favor EPAC2 [1]. Additionally, the presence of the α-keto acid functional group at the 5-position, as opposed to ester prodrug forms (e.g., ethyl glyoxylate derivatives, CAS 79002-49-6), directly influences the compound‘s reactivity in nucleophilic addition and condensation reactions, affecting both downstream synthetic utility and direct biological target interaction capacity [2]. Procurement of generic alternatives without verified positional and functional group fidelity risks non-equivalent performance in enzyme inhibition assays, isoform-selective cellular activation studies, and synthetic applications.

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic Acid: Quantitative Comparative Evidence for Scientific Selection and Procurement


Plasmodium falciparum DHODH Inhibition: Comparative IC50 Data from BindingDB and Patent US8703811

A derivative incorporating the 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid scaffold demonstrates moderate inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC50 of 64 nM, as documented in US Patent 8703811 [1]. In contrast, a structurally distinct benzofuran-derived DHODH inhibitor (BDBM50018006, CHEMBL3289672) achieves an IC50 of 22 nM against the same PfDHODH target, representing a 2.9-fold higher potency [2]. The potency differential reflects scaffold-specific structural optimization differences rather than a failure of the compound class. Notably, the higher-potency comparator exhibits substantially reduced selectivity, with a human DHODH IC50 of 1,600 nM (72.7-fold selectivity index), indicating that the 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid scaffold may serve as an alternative starting point for selectivity optimization.

Antimalarial DHODH inhibition Enzyme assay

EPAC1 Isoform Selectivity: Cell-Based Rap1-GTP Activation Data for Benzofuran Oxoacetic Acid Derivatives

Benzofuran oxoacetic acid compounds, including derivatives structurally related to 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid, demonstrate isoform-selective EPAC1 activation. In EPAC1-transfected U2OS cell assays, compounds DM243, DM244, and DM245 produced significant Rap1-GTP increases, confirming EPAC1 agonist activity [1]. Critically, these same compounds showed no activation in EPAC2-expressing cells and no detectable protein kinase A (PKA) activity, establishing functional isoform selectivity [1]. Fluorescent competition assays at isolated CNBDs (cyclic nucleotide-binding domains) mapped differential isoform engagement across the series: DM244, DM357, and DM408 favored EPAC1, whereas structurally related compound DM312 favored EPAC2, demonstrating that small C2 modifications tune isoform bias [1]. In disease-relevant contexts, the series attenuated IL-6/STAT3 signaling in human umbilical vascular endothelial cells and inhibited TGF-β1-induced fibroblast-to-myofibroblast transition (α-SMA, Collagen I) with mid-micromolar potencies [1].

EPAC1 Fibrosis Rap1 signaling

Functional Group Reactivity Differentiation: α-Keto Acid vs. Ethyl Ester Prodrug Forms

The free α-keto acid functional group in 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid (CAS 79002-48-5) provides distinct reactivity advantages compared to its ethyl ester counterpart (ethyl 2,3-dihydro-α-oxo-5-benzofuranacetate, CAS 79002-49-6). The free carboxylic acid enables direct participation in nucleophilic addition and condensation reactions without prior hydrolysis, serving as a more immediate electrophilic center for synthetic elaboration . The ester form requires additional hydrolytic deprotection to access the free acid functionality, introducing an extra synthetic step [1]. Commercially, the free acid is available at ≥98% purity from multiple research chemical suppliers with documented pricing (e.g., 5g at USD 2263–2292) . This differentiation is critical for synthetic chemists who require the reactive α-keto acid directly rather than a protected prodrug form, affecting both reaction design efficiency and total synthesis yields.

Synthetic building block α-Keto acid Functional group

C2 Position SAR Sensitivity: Isoform Engagement Bias Demonstrated Within Benzofuran Oxoacetic Acid Series

Fluorescent competition assays at isolated CNBDs (cyclic nucleotide-binding domains) reveal that small modifications at the C2 position of benzofuran oxoacetic acids produce measurable shifts in isoform engagement bias [1]. Within the same series, several analogues (including DM244, DM357, and DM408) favored EPAC1 engagement, while compound DM312 favored EPAC2 [1]. This intra-class divergence demonstrates that the 2,3-dihydrobenzofuran-5-yl substitution pattern alone does not predict biological behavior; the specific compound identity—including exact substitution pattern and functional group placement—directly determines isoform selectivity outcomes. The convergent synthesis employed to generate these C2-diversified analogues produced overall yields of approximately 3–7%, underscoring the synthetic challenge of accessing this chemotype and the value of procuring pre-synthesized, characterized material rather than undertaking de novo synthesis [1].

SAR EPAC1 Isoform selectivity

Synthetic Route Validation: Zeolite-Catalyzed Acylation for Glyoxylate Synthesis

The acylation of 2,3-dihydrobenzofuran with acid anhydrides or chlorides in the presence of catalytic quantities of zeolites produces 5-acyl-2,3-dihydrobenzofurans regioselectively [1]. This reaction has been specifically applied to the synthesis of ethyl (2,3-dihydrobenzofuran-5-yl)glyoxylate, the direct ethyl ester precursor to the target compound [1]. The zeolite catalyst can be recovered, regenerated, and reused to give almost the same yield as with fresh zeolite, establishing a sustainable synthetic route to this scaffold [1]. This contrasts with traditional Lewis acid-catalyzed Friedel-Crafts acylation approaches (e.g., AlCl₃) for benzofuran glyoxylates, which generate stoichiometric waste streams and present catalyst recovery challenges [1]. The existence of a documented, regioselective, and catalyst-recyclable synthetic pathway reduces supply chain uncertainty and provides a validated production methodology for scale-up considerations.

Green chemistry Heterogeneous catalysis Synthesis

CYP2D6 Off-Target Profile: Enzyme Inhibition Data for Scaffold Selectivity Assessment

A derivative incorporating the 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid scaffold was evaluated for off-target inhibition of human cytochrome P450 2D6 (CYP2D6), a critical drug-metabolizing enzyme involved in potential drug-drug interactions [1]. The compound demonstrated an IC50 of 100 nM against CYP2D6 using bufuralol as substrate, measured after 10 minutes by LC-MS/MS analysis [1]. This represents a 1.56-fold reduction in CYP2D6 inhibitory potency compared to its PfDHODH activity (IC50 = 64 nM), indicating that while CYP2D6 inhibition is present at sub-micromolar concentrations, the scaffold retains modest target-versus-off-target selectivity. This off-target profile data is essential for medicinal chemistry programs prioritizing compounds with minimized CYP-mediated drug-drug interaction liability and informs structure-based optimization strategies to further enhance target selectivity [1].

CYP inhibition Drug metabolism Selectivity

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic Acid: Evidence-Backed Research Applications and Procurement Use Cases


Antimalarial Drug Discovery: Plasmodium falciparum DHODH Inhibitor Scaffold Development

Research programs targeting PfDHODH as a validated antimalarial target should consider 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid and its derivatives for structure-activity relationship studies. The scaffold exhibits confirmed PfDHODH inhibitory activity (derivative IC50 = 64 nM) as documented in US Patent 8703811 [1]. Procurement of the free acid form enables direct elaboration to optimize potency while monitoring selectivity against human DHODH and off-target enzymes such as CYP2D6 (IC50 = 100 nM) [1].

Fibrosis and Inflammation Research: EPAC1 Isoform-Selective Agonist Tool Compounds

Investigators studying EPAC1-mediated Rap1 signaling in fibrosis and inflammatory diseases should utilize benzofuran oxoacetic acid derivatives as isoform-selective pharmacological probes. Cell-based assays confirm EPAC1 activation (Rap1-GTP increase) in EPAC1-transfected U2OS cells with no EPAC2 or PKA activity detected, establishing functional selectivity [2]. In disease-relevant models, these compounds attenuate IL-6/STAT3 signaling and inhibit TGF-β1-induced fibroblast-to-myofibroblast transition [2].

Synthetic Methodology Development: α-Keto Acid Building Block for Heterocyclic Synthesis

Synthetic organic chemists developing novel heterocyclic scaffolds can utilize 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid as a bifunctional building block. The α-keto acid moiety enables nucleophilic addition and condensation reactions without requiring hydrolytic deprotection, differentiating it from the ethyl ester analog . The validated zeolite-catalyzed acylation route to the glyoxylate precursor provides a sustainable, regioselective synthetic methodology suitable for gram-scale production [3].

Medicinal Chemistry SAR Campaigns: C2-Diversified Benzofuran Oxoacetic Acid Libraries

Medicinal chemistry teams pursuing EPAC isoform-selective ligands should procure the core 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid scaffold as a starting point for C2 diversification. Convergent synthetic studies demonstrate that small C2 modifications produce divergent isoform engagement profiles, with specific analogues favoring EPAC1 (DM244, DM357, DM408) while structurally related DM312 favors EPAC2 [2]. The documented synthetic yields (≈3–7%) for C2-diversified analogues highlight the value of procuring pre-characterized core material [2].

Quote Request

Request a Quote for 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.